molecular formula C20H13F3N4O2S B2381895 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1705524-15-7

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2381895
CAS No.: 1705524-15-7
M. Wt: 430.41
InChI Key: LFMNGCVXXXJTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl-substituted pyridine core linked to a phenyl group modified with a 1,2,4-oxadiazole-thiophene moiety. This compound’s structure combines electron-withdrawing (trifluoromethyl) and heteroaromatic (thiophene, oxadiazole) groups, which are commonly associated with enhanced metabolic stability and target-binding affinity in medicinal chemistry.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c21-20(22,23)16-8-7-13(11-24-16)19(28)25-14-5-2-1-4-12(14)10-17-26-18(27-29-17)15-6-3-9-30-15/h1-9,11H,10H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNGCVXXXJTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a thiophen moiety and a trifluoromethyl group attached to a nicotinamide backbone. The synthesis typically involves multiple steps including cyclization and functionalization reactions. The synthetic route often begins with the preparation of intermediates that undergo cyclization to form the oxadiazole ring, followed by the introduction of the thiophen group through condensation reactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown in vitro cytotoxicity against various cancer cell lines. A study reported that certain oxadiazole derivatives displayed IC50 values ranging from 0.95 to 92.4 µM against multiple cancer types including HeLa (cervical), HT29 (colon), and MCF7 (breast) cells .

Cell Line IC50 (µM)
HeLa0.95
HT2992.4
MCF70.10

Antiviral Activity

The compound has also been investigated for its antiviral properties. A series of oxadiazole derivatives were identified as potent inhibitors of the dengue virus polymerase, showcasing submicromolar activity against all four dengue virus serotypes . This suggests potential applications in treating viral infections.

Antimicrobial Properties

Oxadiazole derivatives are known for their antimicrobial activities as well. Studies have demonstrated that certain compounds possess significant antibacterial and antifungal properties, with some exhibiting MIC values as low as 1.56 µg/mL against Staphylococcus aureus . The presence of the thiophen group is believed to enhance these activities due to its electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for better interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Dengue Virus Inhibition : A study on non-nucleoside inhibitors demonstrated that structurally similar compounds significantly reduced viral load in infected cells .
  • Cytotoxicity in Cancer Research : In vitro studies showed that specific derivatives led to a marked decrease in cell viability across various cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 70% in some cases .
  • Mechanism of Action : It is believed that the compound interacts with specific cellular targets involved in cancer proliferation and survival pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Due to its potent anticancer activity, it may serve as a lead compound for developing new cancer treatments.
  • Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antibiotics.
  • Drug Design : The structural features of this compound can be utilized in designing analogs with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Synthesis and Biological EvaluationDemonstrated significant anticancer activity against multiple cell lines with varying growth inhibition rates.
Antimicrobial ActivityShowed effectiveness against several bacterial strains; further investigation needed for clinical applications.
Structural AnalysisProvided insights into the molecular interactions that enhance biological activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Nicotinamide Derivatives
  • Compound 37 ():
    N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide shares the nicotinamide core but replaces the trifluoromethyl group with a benzylthio linker to a methyl-oxadiazole ring. The absence of a thiophene substituent and the sulfur-based linker may reduce π-π stacking interactions compared to the target compound .
  • Stage 14.1 ():
    (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide includes a brominated pyridine and a pyrrolidine-hydroxymethyl group. The trifluoromethoxy substituent offers distinct electronic effects versus the target’s trifluoromethyl group .
1,2,4-Oxadiazole-Containing Analogues
  • Compound 47 ():
    4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one features a biphenyl-oxadiazole motif. The extended aromatic system may enhance lipophilicity but lacks the thiophene’s electron-rich character present in the target compound .
  • Tioxazafen ():
    3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole is a simpler oxadiazole-thiophene derivative used as a pesticide. The absence of a nicotinamide core limits its applicability in therapeutic contexts but highlights the role of thiophene-oxadiazole hybrids in agrochemical activity .
Trifluoromethyl-Substituted Analogues
  • Flutolanil ():
    N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide is a benzamide pesticide with a trifluoromethyl group. Its structural simplicity contrasts with the target compound’s multi-heterocyclic design, underscoring the importance of the oxadiazole-thiophene moiety in modulating target specificity .

Key Observations :

  • The target compound’s trifluoromethyl and thiophene groups may improve metabolic stability compared to Compound 37’s methyl-oxadiazole and benzylthio motifs.
  • High-purity compounds like those in (e.g., 99.47% for Compound 47) suggest optimized synthetic protocols, which could be relevant for scaling up the target compound .
  • The biphenyl system in Compound 47 demonstrates that extended aromaticity can be synthetically accessible, though it may trade off with solubility .

Pharmacological and Functional Insights

  • TRPA1/TRPV1 Antagonists ():
    Compounds with 1,2,4-oxadiazole-benzimidazolone scaffolds (e.g., Compounds 46–51) are reported as dual TRPA1/TRPV1 antagonists. The target compound’s oxadiazole-thiophene group may similarly modulate ion channel activity but requires empirical validation .
  • Pesticidal Activity (): Tioxazafen’s oxadiazole-thiophene structure aligns with pesticidal applications. The target compound’s nicotinamide core could redirect its activity toward mammalian targets, such as kinases or proteases .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility and reaction rates .
  • Catalysts : Use phase-transfer catalysts for heterogeneous reactions to improve yield .
  • Temperature Control : Maintain 60–80°C for cyclization steps to minimize side products .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the oxadiazole and trifluoromethyl groups. 2D NMR (e.g., HSQC, HMBC) resolves spatial proximity in the methylphenyl linker .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for identifying impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) and stability under varying pH conditions .

How can computational chemistry methods predict the reactivity and stability of intermediates during synthesis?

Q. Advanced

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map transition states and energy barriers for oxadiazole cyclization .
  • Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection for intermediates .
  • Stability Analysis : Molecular dynamics (MD) simulations assess thermal stability of the trifluoromethyl group under reflux conditions .

What strategies address contradictory data in biological activity assays?

Q. Advanced

  • Statistical Experimental Design : Apply factorial design (e.g., Box-Behnken) to identify confounding variables (e.g., solvent residue in cell-based assays) .
  • Orthogonal Assays : Cross-validate antiviral activity using plaque reduction neutralization tests (PRNT) and viral protease inhibition assays .
  • Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to account for batch-to-batch variability in enzyme inhibition studies .

What molecular interactions drive the compound's biological activity?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with viral proteases (e.g., SARS-CoV-2 Mpro), highlighting hydrogen bonds between the oxadiazole nitrogen and catalytic cysteine residues .
  • In Vitro Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to validate computational predictions .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites retaining the trifluoromethyl group, which enhances target engagement .

How should researchers design experiments to assess structural analogs for improved activity?

Q. Basic

  • Analog Libraries : Synthesize derivatives with substitutions on the thiophene (e.g., 3-bromo vs. 3-methyl) and nicotinamide (e.g., pyridine vs. pyrimidine) moieties .
  • SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with IC50 data to identify electron-withdrawing groups that enhance protease inhibition .

What in silico methods predict metabolic pathways or toxicity?

Q. Advanced

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimates CYP450 metabolism sites and potential hepatotoxicity from the trifluoromethyl group .
  • Metabolite Identification : CypReact simulates phase I/II metabolism to prioritize stable metabolites for synthesis and testing .

How can researchers resolve stability issues during long-term storage?

Q. Basic

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolytic degradation at the amide bond.
  • Formulation Solutions : Lyophilization with cryoprotectants (e.g., trehalose) or storage in argon-filled vials mitigates oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.